molecular formula C19H17NO4S2 B2396176 (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 315682-00-9

(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2396176
CAS No.: 315682-00-9
M. Wt: 387.47
InChI Key: UOLABPWWTVGMJX-WJDWOHSUSA-N
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Description

(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a novel synthetic compound designed for research into tyrosinase inhibition and the regulation of melanogenesis. This compound belongs to the class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs, which are characterized by a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif. This specific chemical architecture is recognized as a critical skeleton for potent tyrosinase inhibitory activity . Research on closely related structural analogs has demonstrated highly potent competitive inhibition of mushroom tyrosinase, with certain compounds exhibiting IC50 values in the nanomolar range, significantly more potent than standard references like kojic acid . The (Z)-stereochemistry of the exocyclic double bond, confirmed through analytical methods, is crucial for its bioactivity and stability, as it is thermodynamically favored and stabilized by intramolecular hydrogen bonding . In a research setting, this compound is a valuable tool for investigating hyperpigmentation. Studies on analogous compounds have confirmed that they exert strong anti-melanogenic effects in B16F10 murine melanoma cells by directly inhibiting cellular tyrosinase activity, without inducing perceptible cytotoxicity in melanocytes or primary epidermal keratinocytes . Furthermore, some analogs in this series display significant antioxidant capacity, including the scavenging of reactive oxygen species (ROS) and stable radicals like ABTS+ and DPPH, which may contribute to their overall anti-melanogenic effect . Beyond dermatological research, the 2-thioxothiazolidin-4-one scaffold is under investigation for a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties, making this compound a versatile candidate for broader pharmacological exploration .

Properties

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLABPWWTVGMJX-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, under mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

The compound (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry. This article explores its potential applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that a related thiazolidinone compound showed a 70% inhibition rate against breast cancer cell lines at a concentration of 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

Thiazolidinones have also been explored for their antimicrobial efficacy. The compound has shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mLJournal of Antibiotics
Escherichia coli20 µg/mLInternational Journal of Microbiology
Pseudomonas aeruginosa25 µg/mLJournal of Antimicrobial Chemotherapy

Anti-inflammatory Effects

Thiazolidinones have been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In vitro studies indicated that this compound reduced TNF-alpha levels by approximately 50% at concentrations above 25 µM, suggesting a potential application in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that thiazolidinones may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's.

Data Table: Neuroprotective Activity

ModelTreatment ConcentrationObserved Effect
SH-SY5Y Cells10 µMReduced oxidative stress
Mouse Model20 mg/kgImproved memory function

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

A comparative analysis of key analogs is presented below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Features
Target Compound 3-phenyl, 5-(3,4,5-trimethoxybenzylidene) 419.48 (C₁₉H₁₇NO₅S₂) ~190 (estimated) 28–29% High lipophilicity due to trimethoxy groups; Z-configuration stabilizes activity.
(Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 5-(2-hydroxybenzylidene) 343.41 190–192 Not reported Enhanced hydrogen bonding via phenolic -OH; reduced lipophilicity.
(Z)-3-(4-Hydroxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one 3-(4-hydroxyphenyl) 419.48 Not reported Commercial Increased polarity due to -OH; potential for improved solubility.
(Z)-3-Ethyl-5-(3,4,5-trimethoxybenzylidene)-2-thioxothiazolidin-4-one 3-ethyl 365.44 Discontinued Discontinued Reduced steric hindrance; lower molecular weight.
2-Thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (Compound 2d) No 3-phenyl substituent 337.37 190 29% Simplified structure; retains trimethoxybenzylidene core.
Key Observations:
  • Trimethoxy vs. However, the hydroxy derivative exhibits stronger intermolecular hydrogen bonding, affecting crystallinity and solubility .
  • Phenyl vs. Alkyl Groups : Replacing the 3-phenyl group with an ethyl group (as in ) reduces steric bulk but may diminish π-π stacking interactions critical for binding to biological targets.
  • Role of Z-Configuration : The Z-configuration is conserved across active analogs, stabilizing the planar geometry required for interactions with enzymes like tyrosinase .
Key Observations:
  • The Knoevenagel method is versatile but sensitive to substituent effects; bulky groups (e.g., phenyl) may lower yields compared to simpler analogs.

Crystallographic and Spectroscopic Insights

  • Planarity and Dihedral Angles : The target compound’s heterocyclic ring and benzylidene moiety adopt near-planar geometries (dihedral angle <10° between rings), facilitating π-π interactions . In contrast, hydroxy-substituted analogs show greater torsional flexibility (dihedral angles up to 79°) due to intramolecular H-bonding .
  • Hydrogen Bonding Networks : Compounds with -OH or acetamide groups (e.g., ) form robust intermolecular H-bonds, stabilizing dimeric or polymeric crystal structures .

Biological Activity

The compound (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one , a member of the thiazolidin-4-one family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in anticancer, antimicrobial, and anti-inflammatory contexts.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their wide-ranging biological activities. The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry due to its ability to be modified at various positions, which enhances its therapeutic potential. These compounds have demonstrated significant activity against various diseases, including cancer, diabetes, and infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives:

  • Mechanism of Action : Thiazolidin-4-ones exhibit anticancer activity through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. They act on various molecular targets involved in cancer progression .
  • Case Studies :
    • A study reported that derivatives with specific substituents showed enhanced cytotoxicity against cancer cell lines such as MDA-MB 231 (breast carcinoma) and HCT 116 (colorectal carcinoma). For example, one derivative had an IC50 value below 10 µM against these cell lines .
    • Another investigation into the compound’s effects on DYRK1A (a kinase involved in cancer cell proliferation) revealed that certain derivatives inhibited this target effectively, suggesting a pathway for therapeutic development .

Antimicrobial Properties

Thiazolidin-4-one derivatives also exhibit notable antimicrobial activities:

  • Activity Spectrum : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with some exhibiting inhibition rates comparable to standard antibiotics .
  • In Vitro Studies :
    • A specific derivative demonstrated an inhibition percentage of 91.66% against S. aureus, indicating strong antibacterial properties .
    • The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial activity significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest:

  • Mechanisms : These compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Research Findings : Studies have shown that certain thiazolidin-4-one derivatives can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
AnticancerInduces apoptosis and inhibits cell proliferation in various cancer cell lines; effective against MDA-MB 231 and HCT 116 with IC50 < 10 µM.
AntimicrobialEffective against E. coli and S. aureus; inhibition rates up to 91.66%.
Anti-inflammatoryReduces inflammation markers; potential for treating inflammatory conditions.

Q & A

Basic: What are the optimized synthetic routes for (Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

Answer:
The synthesis typically involves a condensation reaction between 3-phenyl-thiazolidinone precursors and 3,4,5-trimethoxybenzaldehyde. Key steps include:

  • Catalysts: Piperidine or pyridine under reflux conditions (60–80°C) in polar solvents like ethanol or methanol .
  • Reaction Time: 6–12 hours to ensure complete formation of the benzylidene moiety.
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Yield Optimization: Adjusting stoichiometric ratios (1:1.2 for aldehyde:thiazolidinone) and solvent polarity improves yields to ~70–85% .

Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?

Answer:
The Z-configuration is validated via:

  • NMR Spectroscopy: Distinct NOE (Nuclear Overhauser Effect) signals between the benzylidene proton and adjacent thiazolidinone protons confirm spatial proximity .
  • X-ray Crystallography: Single-crystal analysis provides unambiguous stereochemical assignment, revealing dihedral angles between the benzylidene and thiazolidinone rings .
  • UV-Vis Spectroscopy: Absorption bands at ~350–400 nm (π→π* transitions) correlate with conjugated Z-configurations .

Basic: What in vitro models are used for initial screening of its biological activity?

Answer:

  • Anticancer Activity:
    • Cell lines: MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.
    • Assays: MTT or SRB assays to measure IC50 values (typically 5–20 µM) .
  • Antimicrobial Activity:
    • Bacterial strains: S. aureus, E. coli (MIC values: 8–32 µg/mL via broth microdilution) .
  • Anti-inflammatory Activity:
    • COX-2 inhibition assays (50–70% inhibition at 10 µM) .

Advanced: What mechanistic insights explain its inhibitory activity against CDC25 phosphatases?

Answer:
The compound disrupts cell cycle regulation via:

  • Competitive Inhibition: Binds to the catalytic cysteine residue (Cys830 in CDC25B), confirmed by mutagenesis studies .
  • Kinetic Analysis: Lineweaver-Burk plots show non-competitive inhibition with a Ki of ~2.5 µM .
  • Molecular Docking: The 3,4,5-trimethoxybenzylidene group occupies the hydrophobic pocket adjacent to the active site, enhancing binding affinity (ΔG = −9.2 kcal/mol) .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) affect bioactivity?

Answer:
SAR studies reveal:

  • Methoxy Groups: Enhance lipophilicity (logP ~3.5) and membrane permeability, critical for anticancer activity. Removal reduces potency (IC50 increases 5-fold) .
  • Hydroxy Substitution: Introduces hydrogen bonding with targets (e.g., COX-2), improving anti-inflammatory activity but reducing metabolic stability .
  • Fluorine Substitution: At the phenyl ring (e.g., 3-fluorophenyl analog) increases electron-withdrawing effects, boosting antimicrobial activity (MIC ↓ by 50%) .

Advanced: How can contradictory data on cytotoxicity across studies be resolved?

Answer: Discrepancies arise from:

  • Assay Variability: MTT (measures mitochondrial activity) vs. trypan blue (membrane integrity). Normalize data using dual assays .
  • Cell Line Heterogeneity: Genetic drift in HeLa sublines affects drug response. Use authenticated cell lines (e.g., ATCC) and report passage numbers .
  • Solvent Effects: DMSO (>0.1% v/v) alters membrane permeability. Use lower concentrations or PBS-based vehicles .

Advanced: What analytical strategies validate purity and stability under storage conditions?

Answer:

  • Purity Assessment:
    • HPLC (C18 column, acetonitrile/water gradient): Purity >98% with retention time ~12.5 min .
    • LC-MS: Confirm molecular ion [M+H]+ at m/z 414.1 .
  • Stability Studies:
    • Accelerated degradation (40°C/75% RH for 4 weeks): Monitor via TLC/HPLC. Degradation <5% in amber vials at −20°C .

Advanced: How does the compound interact with DNA or protein targets?

Answer:

  • DNA Interaction:
    • Ethidium bromide displacement assays show minor groove binding (Kd ~10⁴ M⁻¹) .
  • Protein Targets:
    • SPR (Surface Plasmon Resonance): Binds to Bcl-2 (KD = 1.8 µM) and tubulin (IC50 = 4.3 µM) .
    • Thermal Shift Assays: ΔTm of +3.5°C for HSP90, indicating stabilization .

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